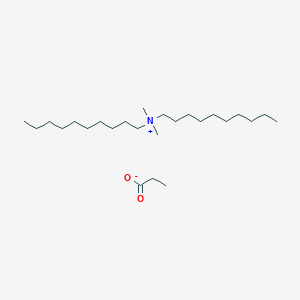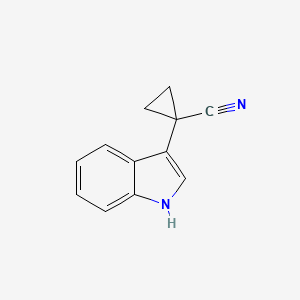![molecular formula C6H7N5S B8581663 [5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B8581663.png)
[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine is a heterocyclic compound that features both pyrazole and thiadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine can be achieved through a multi-step process involving the reaction of nitrile imines with Erlenmeyer thioazlactones. This method involves a domino double 1,3-dipolar cycloaddition reaction, followed by the elimination of carbon monoxide and phenylmethanthiol from the initially formed cycloadducts .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of [5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine: Known for its diverse biological activities.
2-Amino-1,3,4-thiadiazole: Exhibits significant pharmaceutical properties, including use in drugs like acetazolamide and methazolamide.
5-Amino-pyrazoles: Used as versatile synthetic building blocks in medicinal chemistry.
Uniqueness
This compound stands out due to its combined pyrazole and thiadiazole moieties, which confer unique chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H7N5S |
|---|---|
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine |
InChI |
InChI=1S/C6H7N5S/c7-3-5-10-11-6(12-5)4-1-2-8-9-4/h1-2H,3,7H2,(H,8,9) |
InChI-Schlüssel |
OBTUFSQYZUKGGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1)C2=NN=C(S2)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-nitro-3-[2-nitro-1-(nitromethyl)ethyl]-](/img/structure/B8581588.png)
![5-Acetyl-benzo[b]thiophen-3-one](/img/structure/B8581596.png)

![7-Iodo-6-methylbenzo[d]isothiazol-3-amine](/img/structure/B8581605.png)
![1-Methyl-4-[4-(methylsulfanyl)phenoxy]-2-(propylsulfanyl)benzene](/img/structure/B8581610.png)
![({[(4-Nitrophenyl)methoxy]carbonyl}oxy)acetic acid](/img/structure/B8581613.png)


![(4S)-4-[2-(Benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B8581631.png)




